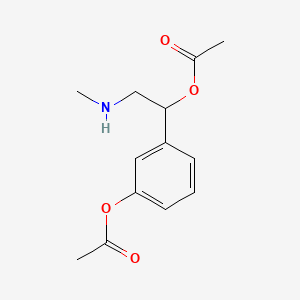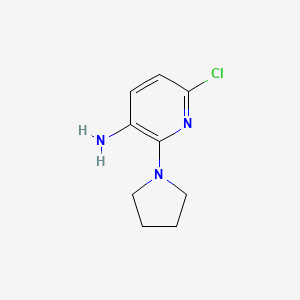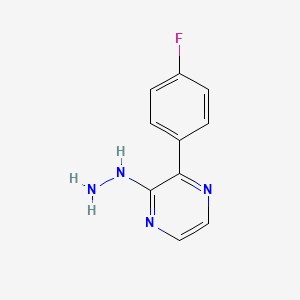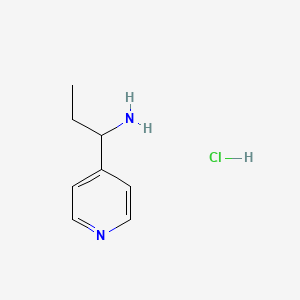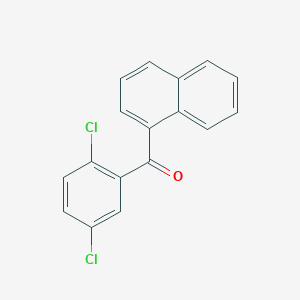
Methanone, (2,5-dichlorophenyl)-1-naphthalenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dichlorobenzoyl chloride with 1-naphthol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Reaction Time: Several hours, typically 4-6 hours.
The reaction proceeds as follows:
2,5-dichlorobenzoyl chloride+1-naphtholAlCl3Methanone, (2,5-dichlorophenyl)-1-naphthalenyl-+HCl
Industrial Production Methods
On an industrial scale, the production of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under the influence of halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities due to its distinct chemical properties.
Medicine
Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- has potential applications in medicinal chemistry. It is explored for its pharmacological properties, including anti-inflammatory and anticancer activities. Researchers are investigating its ability to inhibit specific enzymes or pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (2,5-dichlorophenyl)(phenyl)-: Similar structure but with a phenyl group instead of a naphthalenyl group.
Methanone, (2,4-dichlorophenyl)-1-naphthalenyl-: Similar structure with different chlorine substitution on the phenyl ring.
Methanone, (2,5-dichlorophenyl)-2-naphthalenyl-: Similar structure with different positioning of the naphthalenyl group.
Uniqueness
Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both 2,5-dichlorophenyl and 1-naphthalenyl groups provides a distinct electronic environment, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H10Cl2O |
|---|---|
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H10Cl2O/c18-12-8-9-16(19)15(10-12)17(20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
Clé InChI |
NZFAWJMFKBNNHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)

![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
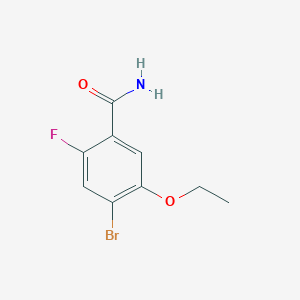
![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)
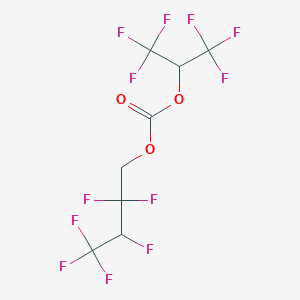
![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)

